3-(2-Chlorophenyl)-7-ethoxychromen-2-one
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Overview
Description
3-(2-Chlorophenyl)-7-ethoxychromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chlorophenyl group at the 3-position and an ethoxy group at the 7-position of the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 3-(2-Chlorophenyl)-7-ethoxychromen-2-one may also interact with various cellular targets.
Mode of Action
It’s worth noting that related compounds have demonstrated various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with cellular targets leading to diverse physiological changes.
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, suggesting that multiple pathways could be affected .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as ketamine, have been extensively studied . Ketamine, for example, has low oral bioavailability due to extensive first-pass metabolism by cytochrome P450 (CYP) 3A and CYP2B6 enzymes
Result of Action
A related compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed anticonvulsant and analgesic activities
Action Environment
It’s known that physical, chemical, and perceived stressors can evoke non-specific responses in organisms, which are considered adaptive to enable the organism to cope with the disturbance and maintain its homeostatic state . Therefore, environmental factors could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-7-ethoxychromen-2-one typically involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent ethoxylation. The reaction conditions often include the use of a strong base such as sodium ethoxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-7-ethoxychromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and various substituted chromen-2-one derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-7-methoxychromen-2-one
- 3-(2-Chlorophenyl)-7-hydroxychromen-2-one
- 3-(2-Chlorophenyl)-7-methylchromen-2-one
Comparison
Compared to its similar compounds, 3-(2-Chlorophenyl)-7-ethoxychromen-2-one exhibits unique properties due to the presence of the ethoxy group. This functional group can influence the compound’s solubility, reactivity, and biological activity. For instance, the ethoxy group may enhance the compound’s lipophilicity, leading to improved cell membrane permeability and bioavailability.
Properties
IUPAC Name |
3-(2-chlorophenyl)-7-ethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c1-2-20-12-8-7-11-9-14(17(19)21-16(11)10-12)13-5-3-4-6-15(13)18/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFPGRLKDGPYAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346058 |
Source
|
Record name | 3-(2'-Chlorophenyl)-7-ethoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263365-26-0 |
Source
|
Record name | 3-(2'-Chlorophenyl)-7-ethoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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